Cas no 898458-98-5 (N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide)

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide is a synthetic organic compound featuring a hybrid heterocyclic structure combining indole, thiophene, and benzamide moieties. Its molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for modulating biological targets due to the presence of pharmacophoric elements such as the indole core and methoxy-substituted aromatic ring. The compound's structural complexity allows for selective interactions with enzymes or receptors, making it a candidate for drug discovery applications. Its synthetic route may offer versatility for further derivatization, enabling optimization of physicochemical and pharmacokinetic properties. Analytical characterization confirms high purity, ensuring reliability in research settings.
N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide structure
898458-98-5 structure
Product Name:N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide
CAS No:898458-98-5
MF:C22H22N2O2S
MW:378.487284183502
CID:5485271
Update Time:2025-06-08

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
    • N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide
    • Inchi: 1S/C22H22N2O2S/c1-26-18-10-8-17(9-11-18)22(25)23-15-20(21-7-4-14-27-21)24-13-12-16-5-2-3-6-19(16)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25)
    • InChI Key: XROIIHLDOSYGNX-UHFFFAOYSA-N
    • SMILES: C(NCC(N1C2=C(C=CC=C2)CC1)C1SC=CC=1)(=O)C1=CC=C(OC)C=C1

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide Pricemore >>

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Additional information on N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide

Comprehensive Overview of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide (CAS No. 898458-98-5): Structure, Applications, and Research Insights

The compound N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide (CAS No. 898458-98-5) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex architecture, featuring a dihydroindole core, a thiophene moiety, and a methoxybenzamide group, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in drug development.

In recent years, the demand for novel small-molecule compounds with tailored properties has surged, driven by advancements in precision medicine and targeted therapy. The N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide stands out due to its hybrid structure, combining aromatic and heterocyclic elements. This design enhances its binding affinity to specific protein targets, a feature highly sought after in drug discovery pipelines. Its CAS No. 898458-98-5 serves as a critical identifier for researchers sourcing high-purity samples for experimental studies.

One of the most frequently searched questions related to this compound is: "What are the potential therapeutic applications of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide?" Preliminary studies suggest its relevance in neurological disorders and inflammatory conditions, owing to its ability to interact with key enzymes and receptors. For instance, the dihydroindole fragment is known to exhibit affinity for serotonin receptors, while the thiophene ring contributes to metabolic stability—a hot topic in medicinal chemistry discussions.

Another area of interest is the compound's synthetic accessibility. Researchers often inquire: "How is CAS No. 898458-98-5 synthesized?" The multi-step synthesis typically involves coupling reactions between 2,3-dihydro-1H-indole and thiophene-2-carbaldehyde, followed by amidation with 4-methoxybenzoic acid derivatives. Optimizing these steps for yield and scalability remains a focus in process chemistry, aligning with the industry's push toward green chemistry principles.

The compound's physicochemical properties also merit discussion. With a molecular weight of 366.47 g/mol and moderate lipophilicity, it exhibits favorable drug-likeness parameters, as per Lipinski's Rule of Five. These traits are crucial for bioavailability, a trending topic in pharmacokinetic research. Additionally, its spectral data (e.g., NMR, HPLC) are well-documented, aiding in quality control during preclinical development.

From a commercial perspective, CAS No. 898458-98-5 is available through specialized chemical suppliers catering to pharmaceutical R&D. Its pricing and purity grades (e.g., >98% HPLC) are common search queries among procurement specialists. The compound's niche status underscores the importance of reliable sourcing to avoid counterfeit products—a growing concern in the fine chemicals market.

Looking ahead, the scientific community anticipates further studies exploring structure-activity relationships (SAR) of this molecule. Modifications to its methoxybenzamide or thiophene subunits could unlock new biological activities, aligning with the fragment-based drug design trend. Such investigations may address another popular query: "Can CAS No. 898458-98-5 derivatives improve therapeutic efficacy?"

In summary, N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-4-methoxybenzamide represents a compelling case study in modern drug development. Its structural complexity, coupled with emerging applications, positions it as a molecule to watch in the next decade. As research progresses, updates on its mechanistic pathways and clinical potential will likely dominate scholarly and industry discourse.

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